1-(Diethylamino)-2-methylpropan-2-ol
Description
Historical Context of Related Amino Alcohol Architectures in Organic Synthesis
Amino alcohols are a fundamentally important class of compounds that have a rich history in organic synthesis. Their utility stems from the presence of two versatile functional groups—the amine and the alcohol—which can act as nucleophiles, bases, and coordinating ligands. Historically, the synthesis of amino alcohols relied heavily on the reduction of amino acids or their derivatives, providing access to a "chiral pool" of enantiomerically pure building blocks. chemicalbook.com This approach was crucial in early asymmetric synthesis, where the inherent chirality of natural amino acids was transferred to new molecules.
Over the decades, synthetic routes have expanded significantly beyond the chiral pool. Key developments include the Sharpless asymmetric aminohydroxylation, which allows for the direct synthesis of vicinal amino alcohols from alkenes. chemicalbook.com Another major area of advancement has been the development of methods for the stereoselective ring-opening of epoxides with amine nucleophiles, a robust strategy for producing β-amino alcohols. These compounds have proven to be not only valuable synthetic intermediates but also core structural motifs in a vast number of biologically active molecules, including natural products like the potent glucosidase inhibitor castanospermine (B190763) and pharmaceuticals such as HIV-1 protease inhibitors. chemicalbook.com Furthermore, derivatives of amino alcohols, like the oxazolidinones popularized by Evans, have become iconic chiral auxiliaries in asymmetric synthesis. chemicalbook.com
Methodological Advances in the Study of Complex Organic Molecules
The structural elucidation of complex organic molecules, including chiral amino alcohols and their derivatives, has been revolutionized by advances in analytical techniques. While classical methods provided foundational knowledge, modern instrumentation offers unprecedented detail and accuracy.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. nih.gov Beyond simple one-dimensional ¹H and ¹³C spectra, a suite of two-dimensional (2D) experiments (such as COSY, HSQC, and HMBC) allows chemists to piece together the complete covalent framework of a molecule by identifying through-bond correlations. For determining relative stereochemistry, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are invaluable, as they measure through-space interactions between protons, providing insights into their spatial proximity.
Mass Spectrometry (MS) has also evolved into a sophisticated tool for stereochemical analysis, a domain where it was once considered "blind". nih.gov While enantiomers have identical masses, techniques that involve the formation of diastereomeric complexes or analysis of ion kinetics can allow for their differentiation. epa.govnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are critical for determining the molecular formula of an unknown compound.
Chiral Chromatography is the cornerstone for separating and analyzing enantiomers. chemsynthesis.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a wide array of CSPs, based on selectors like polysaccharides and cyclodextrins, has made the analytical and preparative separation of chiral molecules a routine yet critical task in modern organic chemistry.
Key Analytical Techniques for Complex Organic Molecules
| Technique | Primary Application in Structural Analysis |
|---|---|
| NMR Spectroscopy | Determination of covalent structure, connectivity, and relative stereochemistry. |
| Mass Spectrometry | Determination of molecular weight and molecular formula; stereochemical analysis through specialized methods. epa.govnih.gov |
| Chiral Chromatography | Separation and quantification of enantiomers to determine enantiomeric purity. chemsynthesis.com |
Conceptual Frameworks for Understanding Multifunctional Chiral Auxiliaries
The concept of the chiral auxiliary is a central pillar of asymmetric synthesis, providing a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. This strategy converts an enantioselective reaction between a prochiral substrate and a reagent into a diastereoselective one, where the existing chirality of the auxiliary directs the formation of the new stereocenter.
The development of chiral auxiliaries has a storied history, with pioneering work by chemists such as E.J. Corey and David A. Evans in the 1970s and 1980s laying the groundwork for the field. Evans' oxazolidinone auxiliaries, for example, became a benchmark for achieving high levels of stereocontrol in aldol (B89426) reactions. The effectiveness of a chiral auxiliary is governed by its ability to create a well-defined, rigid conformational environment around the reaction center. This is often achieved through a combination of steric hindrance and chelation. The auxiliary's substituents physically block one face of the reactive intermediate (like an enolate), forcing the incoming reagent to approach from the less hindered face. In many cases, a Lewis acid is used to form a rigid chelate between the auxiliary and the substrate's reactive functional group, further locking the conformation and enhancing stereochemical bias.
The design of a successful chiral auxiliary involves several key principles: it must be easily prepared in high enantiomeric purity, it must be attached to the substrate and later removed under mild conditions without causing racemization, and it must impart a high degree of stereoselectivity. Multifunctional auxiliaries, which may contain several heteroatoms or stereogenic centers, can offer more sophisticated modes of control, potentially forming tridentate chelates or creating more complex steric environments to direct reactions with even greater precision.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-9(6-2)7-8(3,4)10/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXGTJCEUMLGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514387 | |
| Record name | 1-(Diethylamino)-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36293-04-6 | |
| Record name | 1-(Diethylamino)-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36293-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Diethylamino)-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Diethylamino 2 Methylpropan 2 Ol and Its Stereoisomers
Strategies for Diastereoselective Synthesis of 1-(Diethylamino)-2-methylpropan-2-ol
Diastereoselective synthesis involves reactions where an existing chiral center in the substrate molecule influences the creation of a new stereocenter, leading to a preference for one diastereomer over others. diva-portal.org This can be achieved through the use of either chiral auxiliaries temporarily attached to the substrate or by leveraging the inherent chirality of the starting material itself. diva-portal.orgaalto.fi
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been formed, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric aldol (B89426) reactions and alkylations to create new stereocenters with high diastereoselectivity. researchgate.net
A potential synthesis of a precursor to this compound using an Evans auxiliary could involve the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. The resulting N-propionyl imide can be enolized and then reacted in an aldol-type reaction with a diethylamine-derived iminium ion. This reaction establishes two new contiguous stereocenters. Subsequent cleavage of the auxiliary would yield a chiral β-amino acid derivative, which can then be converted to the target amino alcohol. The stereochemical outcome is controlled by the steric hindrance provided by the auxiliary, directing the incoming electrophile to a specific face of the enolate. researchgate.net
Table 1: Representative Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Typical Reaction Type | Typical Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | >95% | researchgate.net |
| Pseudoephedrine/Pseudoephenamine | Alkylations | >90% | wikipedia.orgnih.gov |
This interactive table summarizes common chiral auxiliaries and their effectiveness in typical applications. Data is representative of values reported in the literature.
In substrate-controlled synthesis, the stereochemical course of a reaction is dictated by one or more existing stereocenters within the substrate molecule. aalto.fi This approach is frequently employed when starting from compounds from the "chiral pool," which are naturally occurring, enantiomerically pure molecules like amino acids or sugars. researchgate.nettcichemicals.com
For the synthesis of this compound, a plausible route could begin with the enantiomerically pure amino acid, L-Alanine. The synthetic sequence might involve:
Protection of the amino group.
Conversion of the carboxylic acid to a Weinreb amide.
Reaction of the Weinreb amide with an organometallic reagent, such as methylmagnesium bromide, to form a ketone.
A diastereoselective reduction of the ketone to the alcohol, where the existing stereocenter at the alpha-carbon directs the hydride attack.
N-alkylation to introduce the two ethyl groups on the nitrogen atom, followed by deprotection.
In this sequence, the crucial step is the reduction of the ketone, where the inherent chirality of the molecule biases the formation of one diastereomeric alcohol over the other.
Enantioselective Synthesis of this compound Derivatives
Enantioselective synthesis aims to create a specific enantiomer of a chiral product from an achiral or racemic starting material. diva-portal.org This is most often accomplished through the use of a chiral catalyst that, while not part of the final product, orchestrates the reaction to favor one enantiomeric pathway. nih.gov
Asymmetric catalysis is a powerful tool for generating enantiomerically enriched compounds, as a small amount of a chiral catalyst can produce a large quantity of the desired chiral product. nih.gov This field has grown to include a vast range of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov
A key intermediate for synthesizing this compound is the corresponding β-aminoketone, 1-(diethylamino)-2-methylpropan-2-one. The enantioselective reduction of this ketone to the desired alcohol is a well-established transformation. Catalytic systems, such as those based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the asymmetric hydrogenation of ketones, often providing the product with high enantiomeric excess (ee). nih.govwestlake.edu.cn
Table 2: Examples of Asymmetric Catalysis for Ketone Reduction
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ru-BINAP / H₂ | β-Keto esters | >98% | nih.gov |
| Rh-Chiral Diphosphine / H₂ | α-Amino ketones | >95% | nih.gov |
This interactive table presents examples of catalyst systems used in the asymmetric reduction of ketones, a key step for synthesizing chiral alcohols.
The use of chiral precursors, often sourced from the chiral pool, is a foundational strategy in asymmetric synthesis. researchgate.net This approach leverages the readily available, enantiopure structures provided by nature to build more complex molecules. The synthesis of a specific enantiomer of this compound can be envisioned starting from a chiral α-amino acid.
For instance, starting with enantiopure α-aminoisobutyric acid is not directly feasible as it is achiral. However, a related chiral precursor could be synthesized and resolved, or a different chiral starting material could be used. Derivatization involves converting the starting material through a series of chemical reactions into the target molecule while preserving the original stereochemical integrity. researchgate.netnih.gov A multi-step process beginning with a molecule like an L-amino acid would involve functional group transformations to construct the 2-methylpropan-2-ol moiety and introduce the diethylamino group, with the original stereocenter serving as the anchor for the molecule's chirality. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The 12 Principles of Green Chemistry provide a framework for evaluating the environmental impact of a synthetic route. sigmaaldrich.comjddhs.com
Key principles applicable to the synthesis of this compound include:
Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small quantities and can be recycled. jddhs.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. greenchemistry-toolkit.org
Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are ideal. jddhs.com
Asymmetric catalytic methods (Section 2.2.1) are inherently greener than those using stoichiometric chiral auxiliaries (Section 2.1.1). Catalysis improves atom economy and reduces waste, as the auxiliary does not need to be attached and later cleaved, processes which often require additional reagents and generate byproducts. jddhs.comgcande.org Furthermore, the development of syntheses that use water or other environmentally benign solvents, or proceed under solvent-free conditions, significantly enhances the green profile of the process. researchgate.net
Table 3: Green Chemistry Evaluation of Synthetic Strategies
| Strategy | Atom Economy | Waste (E-Factor) | Use of Stoichiometric Reagents | Solvent & Energy Profile |
|---|---|---|---|---|
| Chiral Auxiliary | Lower | Higher | High (Auxiliary, coupling/cleavage reagents) | Often requires multiple steps, heating, and organic solvents. |
| Asymmetric Catalysis | Higher | Lower | Low (Catalyst only) | Can often be performed under milder conditions; potential for solvent reduction. |
This interactive table compares different synthetic strategies against key green chemistry metrics, highlighting the environmental advantages of catalytic approaches.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product selectivity. The formation of this compound from diethylamine (B46881) and isobutylene (B52900) oxide proceeds through a nucleophilic substitution (SN2) type ring-opening of the epoxide.
The ring-opening of an unsymmetrical epoxide like isobutylene oxide by a nucleophile can, in principle, lead to two different regioisomers. The attack of diethylamine can occur at either the more substituted tertiary carbon or the less substituted primary carbon of the epoxide ring.
In the case of isobutylene oxide, the nucleophilic attack by the nitrogen atom of diethylamine is expected to occur at the less sterically hindered primary carbon atom. This is a characteristic feature of SN2 reactions. The transition state for this reaction involves the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-oxygen bond of the epoxide ring. Computational studies on similar epoxide ring-opening reactions have been used to model these transition states. For instance, density functional theory (DFT) calculations have been employed to investigate the mechanism of reactions involving epoxides, providing insights into the stereoselectivity and diastereoselectivity of such transformations. researchgate.net
In catalyzed reactions, the Lewis acid catalyst coordinates to the oxygen atom of the epoxide, which polarizes the C-O bonds and makes the carbon atoms more electrophilic, thus facilitating the nucleophilic attack by the amine. The structure of the transition state will be influenced by the nature of the catalyst, the solvent (if any), and the steric and electronic properties of both the epoxide and the amine.
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, the key synthetic step is the aminolysis of isobutylene oxide.
Kinetic investigations of the aminolysis of other epoxides have shown that the reaction rate is dependent on the concentration of both the epoxide and the amine. up.ac.za In some cases, the reaction can be catalyzed by a second molecule of the amine, which acts as a base to deprotonate the attacking amine in the transition state, or by the product amino alcohol itself. rsc.org
Reactivity and Organic Transformations Involving 1 Diethylamino 2 Methylpropan 2 Ol
Role of 1-(Diethylamino)-2-methylpropan-2-ol as a Ligand in Metal-Catalyzed Reactions
The bifunctional nature of this compound, possessing both a tertiary amine and a tertiary alcohol, makes it a prime candidate for acting as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation can significantly influence the electronic and steric environment of the metal, thereby modulating its catalytic activity.
Design and Synthesis of Novel Metal Complexes
The synthesis of metal complexes with amino alcohol ligands is a well-established field. It is highly probable that this compound can form stable complexes with a variety of transition metals. The general synthetic approach would involve the reaction of the amino alcohol with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent.
The steric bulk provided by the two methyl groups on the carbon bearing the hydroxyl group, in conjunction with the two ethyl groups on the amine, would likely play a crucial role in determining the geometry and stability of the resulting metal complexes. This steric hindrance could favor the formation of mononuclear complexes and prevent the formation of polymeric structures. The synthesis of such complexes would be the first step toward exploring their catalytic potential in various organic transformations.
Coordination Chemistry of this compound Ligands
Amino alcohols can coordinate to metal ions in several ways. In the case of this compound, the most probable coordination mode is as a bidentate N,O-ligand, forming a stable five-membered chelate ring with the metal center. The nitrogen atom of the diethylamino group and the oxygen atom of the hydroxyl group would act as the two donor atoms.
The coordination of the hydroxyl group could occur either as a neutral alcohol or as a deprotonated alkoxide. The latter is often favored, particularly with later transition metals or in the presence of a base, leading to the formation of neutral or anionic complexes. The specific coordination geometry (e.g., tetrahedral, square planar, or octahedral) would be dictated by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands in the coordination sphere.
Table 1: Plausible Coordination Complexes with this compound
| Metal Ion | Potential Complex Formula | Possible Geometry |
| Cu(II) | [Cu(L)₂]X₂ or [Cu(L-H)₂] | Square Planar or Distorted Octahedral |
| Ni(II) | [Ni(L)₂]X₂ or [Ni(L-H)₂] | Octahedral or Square Planar |
| Zn(II) | [Zn(L)₂]X₂ or [Zn(L-H)₂] | Tetrahedral |
| Co(II) | [Co(L)₂]X₂ or [Co(L-H)₂] | Tetrahedral or Octahedral |
| Pd(II) | [Pd(L)Cl₂] or [Pd(L-H)₂] | Square Planar |
L represents the neutral this compound ligand, (L-H) represents the deprotonated ligand, and X represents a counter-ion.
Mechanistic Pathways of Metal-Catalyzed Transformations Mediated by this compound
Metal complexes bearing amino alcohol ligands have been employed as catalysts in a range of organic reactions, including transfer hydrogenation, asymmetric synthesis, and polymerization. The specific mechanistic pathways are highly dependent on the metal and the reaction type.
For instance, in a hypothetical transfer hydrogenation reaction, the amino alcohol ligand could participate directly in the catalytic cycle. The N-H proton (if the amine were secondary, which is not the case here but illustrates a general principle) and the O-H proton of the coordinated ligand can be involved in proton transfer steps, facilitating the transfer of a hydride from a donor molecule to the substrate. The steric environment created by the bulky substituents on the this compound ligand would likely impart a high degree of stereoselectivity in asymmetric catalysis, a critical aspect in the synthesis of chiral molecules.
Derivatization Strategies for this compound
The presence of two distinct functional groups, a hydroxyl and an amino group, allows for a wide array of derivatization strategies, enabling the synthesis of novel compounds with potentially interesting chemical and biological properties.
Functionalization of the Hydroxyl Group
The tertiary hydroxyl group of this compound can undergo several common transformations.
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding esters. The steric hindrance around the tertiary alcohol might require more forcing reaction conditions compared to a primary or secondary alcohol.
Etherification: Formation of ethers can be achieved, for example, through a Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form the alkoxide, followed by reaction with an alkyl halide.
Silylation: Protection of the hydroxyl group can be readily accomplished by reacting it with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) or triethylamine.
Table 2: Potential Products from Hydroxyl Group Functionalization
| Reagent | Reaction Type | Potential Product |
| Acetyl Chloride | Esterification | 1-(Diethylamino)-2-methylpropan-2-yl acetate |
| Benzyl Bromide / NaH | Etherification | 2-(Benzyloxy)-1-(diethylamino)-2-methylpropane |
| Trimethylsilyl Chloride | Silylation | 1-(Diethylamino)-2-methyl-2-(trimethylsilyloxy)propane |
Modifications at the Amino Moiety
The tertiary amino group in this compound also presents opportunities for chemical modification.
Quaternization: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reaction with alkyl halides. This would lead to the formation of a quaternary ammonium (B1175870) salt. For instance, reaction with methyl iodide would yield the corresponding trimethylammonium iodide derivative.
Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or a peroxy acid could lead to the formation of the corresponding N-oxide.
Table 3: Potential Products from Amino Moiety Modification
| Reagent | Reaction Type | Potential Product |
| Methyl Iodide | Quaternization | 2-Hydroxy-N,N-diethyl-N,2-dimethylpropan-1-aminium iodide |
| Hydrogen Peroxide | Oxidation | This compound N-oxide |
Synthesis of Polymeric Architectures Incorporating this compound Subunits
While direct polymerization of this compound is not a common strategy, its structural motifs are found in monomers that can undergo polymerization to create functional polymers. For instance, derivatives of this amino alcohol can be synthesized to contain polymerizable groups, such as methacrylates. These monomers can then be subjected to controlled radical polymerization techniques, like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to yield well-defined polymers.
The presence of the diethylamino group within the polymer structure imparts stimuli-responsive properties. Specifically, these polymers can exhibit pH and/or temperature sensitivity in aqueous solutions, making them "smart" materials. This behavior is attributed to the protonation/deprotonation of the tertiary amine, which alters the polymer's solubility and conformation in response to changes in pH.
Table 1: Examples of Polymerization Techniques for Amino-Functionalized Monomers
| Polymerization Technique | Monomer Type | Key Features |
| RAFT Polymerization | Acrylates, Methacrylates | Controlled molecular weight, low polydispersity, block copolymer synthesis |
| Atom Transfer Radical Polymerization (ATRP) | Styrenes, (Meth)acrylates | Well-defined polymers, tolerance to functional groups |
| Free Radical Polymerization | Vinyl monomers | Simple, wide range of monomers |
Stereochemical Control in Reactions Utilizing this compound
The chiral nature of many amino alcohols allows them to be effective catalysts or ligands in asymmetric synthesis, where the control of stereochemistry is paramount.
Diastereoselectivity in Organocatalysis
In the realm of organocatalysis, amino alcohols can act as catalysts to promote the formation of one diastereomer over another. While specific studies detailing the use of this compound in this context are limited, the general principle involves the formation of transient chiral intermediates that direct the approach of a reactant, leading to a diastereoselective outcome. The steric bulk of the diethylamino and methyl groups, in conjunction with the hydroxyl group, can create a well-defined chiral environment to influence the stereochemical course of a reaction.
Enantioselective Induction in Asymmetric Synthesis
Similarly, derivatives of this compound can be employed as chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, forming a chiral complex that can catalyze a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity. The effectiveness of the enantioselective induction would depend on the precise structure of the ligand and its interaction with the metal and the substrate.
Supramolecular Chemistry and Non-Covalent Interactions of this compound
The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, opens avenues for its use in supramolecular chemistry.
Hydrogen Bonding Networks
The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen of the diethylamino group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. This dual functionality allows the molecule to participate in the formation of intricate hydrogen-bonding networks. In the solid state, these interactions can lead to the formation of well-ordered crystalline structures. The specific nature of these networks is influenced by the steric hindrance around the functional groups.
Host-Guest Chemistry with this compound Derivatives
Derivatives of this compound can be designed to act as guests in host-guest complexes. The diethylamino group can be functionalized to include moieties that can be recognized by and bind within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The binding in these systems is driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. Such host-guest systems have potential applications in areas like drug delivery and sensing.
Computational and Theoretical Investigations of 1 Diethylamino 2 Methylpropan 2 Ol
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. For 1-(diethylamino)-2-methylpropan-2-ol, these methods can determine the most stable three-dimensional arrangements (conformers) and map its electron distribution, which are key to its function as a ligand.
Density Functional Theory (DFT) is a widely used computational method for predicting the structure and energy of molecules. A conformational analysis of this compound using DFT would involve systematically rotating the molecule's single bonds to identify all possible low-energy structures. The stability of these conformers is influenced by factors like steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amine nitrogen.
Table 1: Representative DFT-Calculated Conformational Data for a Model Amino Alcohol
| Conformer | Key Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| A | ~60° (gauche) | 0.00 | Intramolecular H-bond (O-H---N) |
| B | ~180° (anti) | 2.5 | Extended, no H-bond |
| C | ~-60° (gauche) | 3.1 | Steric clash between ethyl and methyl groups |
Note: This table is illustrative, based on typical results for amino alcohols, as specific data for this compound is not published. The analysis would identify the most stable conformer, which is often one that allows for favorable intramolecular interactions.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide detailed information about a molecule's electronic properties. youtube.com These calculations can determine properties such as the distribution of electron density, dipole moment, and the energies of molecular orbitals. youtube.comnih.gov
For this compound, the highest occupied molecular orbital (HOMO) is expected to be localized on the nitrogen and oxygen atoms, reflecting their role as the primary electron-donating sites. The lowest unoccupied molecular orbital (LUMO) would indicate regions susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. davidpublisher.com Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial positive and negative charges on each atom and elucidating the nature of the intramolecular hydrogen bond. st-andrews.ac.uk
Table 2: Representative Calculated Electronic Properties for a Model Amino Alcohol
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons, indicates electron-donating ability. |
| LUMO Energy | +1.2 eV | Energy of the lowest energy empty orbital, indicates electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 Debye | Indicates the overall polarity of the molecule. |
| NBO Charge on Nitrogen | -0.65 e | Confirms the nucleophilic character of the amine. |
| NBO Charge on Oxygen | -0.72 e | Confirms the nucleophilic character of the alcohol. |
Note: This table is illustrative and based on typical values obtained for similar molecules through ab initio calculations, as specific data for this compound is not published. nih.gov
Molecular Modeling of Reactivity and Selectivity
Molecular modeling extends beyond static structures to simulate chemical reactions, providing insights into reaction pathways, energy barriers, and the origins of selectivity.
When this compound is used as a catalyst or ligand in an organic transformation, such as the addition of an organozinc reagent to an aldehyde, computational methods can be used to model the entire reaction mechanism. acs.org This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. wikipedia.org The energy of the transition state determines the reaction rate.
DFT calculations can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net For a reaction catalyzed by a complex of a metal and this compound, the model would show how the ligand coordinates to the metal and how this complex interacts with the substrates to facilitate the reaction. nih.gov Verifying a calculated structure as a true transition state is done by a frequency calculation, which should reveal a single imaginary frequency corresponding to the motion along the reaction path. acs.org
Amino alcohols are frequently used as chiral ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. westlake.edu.cndiva-portal.org Even though this compound is not chiral itself, understanding how related chiral amino alcohol ligands direct stereoselectivity is instructive.
Computational modeling is a powerful tool for predicting and explaining the enantioselectivity or diastereoselectivity of such reactions. researchgate.net By calculating the transition state energies for the pathways leading to different stereoisomers, chemists can predict which product will be favored. The energy difference between the diastereomeric transition states is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. These models can reveal the specific steric and electronic interactions within the transition state that are responsible for the observed selectivity, guiding the design of more effective catalysts. nih.gov
Ligand-Metal Interactions and Complex Stability
As a bidentate N,O-ligand, this compound can coordinate with a metal ion through both its nitrogen and oxygen atoms, forming a stable chelate ring. acs.orgresearchgate.net Computational chemistry is invaluable for studying the nature of the metal-ligand bond and the stability of the resulting complexes. scilit.com
Furthermore, methods like Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density distribution within the complex to characterize the nature of the metal-ligand bonds as predominantly ionic or covalent. acs.org NBO analysis can also reveal the extent of charge transfer from the ligand to the metal. st-andrews.ac.uk Comparing the calculated stability of complexes with different metals or with different related ligands can help explain experimental trends in complex formation constants. acs.orgresearchgate.net
Computational Studies of Coordination Geometries
While specific computational studies on the coordination geometries of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary method used to predict the structure of coordination complexes. These calculations can determine bond lengths, bond angles, and dihedral angles of the ligand when coordinated to a metal center.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Hypothetical [M(this compound)]^n+ Complex
| Parameter | Value |
| M-O Bond Length (Å) | 2.05 |
| M-N Bond Length (Å) | 2.15 |
| O-M-N Bite Angle (°) | 85.2 |
| C-O-M Bond Angle (°) | 115.8 |
| C-N-M Bond Angle (°) | 110.5 |
Note: The data in this table is hypothetical and serves to illustrate typical parameters obtained from DFT calculations on similar amino alcohol complexes.
Binding Energy Analysis of this compound Complexes
Binding Energy Analysis of this compound Complexes
The binding energy of a ligand to a metal center is a critical parameter for understanding the stability of a coordination complex. Computational methods, particularly DFT, are frequently employed to calculate these energies. The binding energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the free metal ion and the free ligand.
For complexes of this compound, the binding energy would be influenced by factors such as the Lewis acidity of the metal ion and the steric interactions between the diethylamino and methyl groups of the ligand. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can also be used to estimate binding free energies in solution, providing a more comprehensive understanding of the stability of these complexes in a relevant chemical environment. While specific binding energy data for this compound are not readily found, studies on similar amino alcohol ligands indicate that they form stable complexes with a variety of transition metals.
Table 2: Illustrative Calculated Binding Energies for Hypothetical this compound Complexes
| Metal Ion (M) | Basis Set | Calculated Binding Energy (kcal/mol) |
| Cu(II) | def2-TZVP | -45.8 |
| Zn(II) | def2-TZVP | -38.2 |
| Ni(II) | def2-TZVP | -42.5 |
Note: The data in this table is for illustrative purposes and represents typical binding energies calculated for similar amino alcohol-metal complexes.
Spectroscopic Data Interpretation through Computational Methods
Vibrational Frequency Analysis
Computational vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental data to assign spectral bands to specific molecular motions. For this compound, such calculations would help in identifying the characteristic stretching and bending modes of the O-H, C-N, and C-O bonds.
Theoretical studies on related amino alcohols have demonstrated that the coordination of the ligand to a metal center leads to predictable shifts in the vibrational frequencies of these key functional groups. For example, the O-H stretching frequency is expected to shift significantly upon coordination or deprotonation.
Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3450 | 3400 |
| C-H stretch (aliphatic) | 2970-2850 | 2965-2860 |
| C-N stretch | 1150 | 1145 |
| C-O stretch | 1080 | 1075 |
Note: The calculated frequencies are hypothetical and represent typical values obtained from DFT calculations for similar molecules. Experimental values are generalized for this class of compounds.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are invaluable for assigning experimental spectra and can aid in the structural confirmation of compounds like this compound.
The accuracy of NMR chemical shift predictions has been shown to be high for a wide range of organic molecules, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate levels of theory and basis sets are used. For this compound, computational predictions would help in assigning the signals for the ethyl and methyl protons, as well as the different carbon environments within the molecule.
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| -OH | 3.5 |
| -CH₂- (N-CH₂) | 2.6 |
| -CH₂- (adjacent to N) | 2.5 |
| -CH₃ (C(CH₃)₂) | 1.1 |
| -CH₃ (ethyl) | 1.0 |
| ¹³C NMR | |
| C-O | 72.0 |
| C-N | 55.0 |
| N-CH₂ | 48.0 |
| C(CH₃)₂ | 28.0 |
| N-CH₂-CH₃ | 12.0 |
Note: The data in this table is hypothetical and intended to illustrate the type of information that can be obtained from computational NMR predictions for this molecule.
Advanced Applications of 1 Diethylamino 2 Methylpropan 2 Ol in Catalysis and Materials Science
Chiral Catalysis Mediated by 1-(Diethylamino)-2-methylpropan-2-ol Derivatives
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Amino alcohols, in particular, have proven to be a versatile class of ligands due to their straightforward synthesis, tuneable steric and electronic properties, and their ability to coordinate effectively with a variety of metal centers. However, a comprehensive search of scholarly articles and patents did not yield any specific examples of this compound or its derivatives being utilized as ligands in the following key areas of chiral catalysis.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins, ketones, and imines. While numerous chiral phosphine (B1218219), diamine, and amino alcohol-based ligands have been successfully developed for this purpose, there is no available research detailing the application of ligands derived from this compound in these methodologies.
Asymmetric C-C Bond Forming Reactions
The catalytic, enantioselective formation of carbon-carbon bonds is of paramount importance in organic synthesis for building molecular complexity. Chiral ligands play a crucial role in controlling the stereochemical outcome of these reactions, which include aldol (B89426) reactions, Michael additions, and allylic alkylations. Extensive searches did not uncover any studies where derivatives of this compound were employed as chiral catalysts or ligands for such transformations.
Role in Polymerization Catalysis
The precise control over polymer architecture, including stereochemistry and molecular weight distribution, is a central goal in polymer science. Catalysts play a pivotal role in achieving this control. While amino-functionalized compounds can be involved in polymerization processes, either as monomers or as components of catalytic systems, there is no specific information on the role of this compound in the following areas.
Stereoregular Polymer Synthesis
The synthesis of stereoregular polymers, such as isotactic or syndiotactic polymers, is critical for achieving desired material properties. This is typically accomplished using specific coordination catalysts. No literature could be found that describes the use of this compound or its derivatives as catalysts or ligands for the synthesis of stereoregular polymers.
Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and low dispersity. While amine-containing ligands are sometimes used in ATRP, there are no specific reports of this compound being utilized in this context.
Development of Functional Materials Incorporating this compound
Polymer-Supported Catalysts
The use of polymers as supports for catalysts is a well-established strategy to enhance catalyst stability, recyclability, and ease of separation from reaction mixtures. Amino alcohols are often employed as ligands for metal catalysts or as organocatalysts themselves, and their immobilization on polymer backbones can lead to robust catalytic systems. However, no specific research articles or patents were found that describe the synthesis or application of polymer-supported catalysts derived from this compound.
Application in Organic Reaction Methodologies Beyond Catalysis
Use as a Stereoselective Reagent
Chiral amino alcohols are crucial in asymmetric synthesis, where they can act as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. While the structure of this compound contains a stereocenter, and its chiral variants could potentially be used as stereoselective reagents, there is no available research to support this application.
Auxiliary in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Amino alcohols can sometimes act as catalysts or key building blocks in MCRs. A comprehensive search did not yield any examples of this compound being utilized as an auxiliary in such reactions.
Future Directions and Emerging Research Avenues for 1 Diethylamino 2 Methylpropan 2 Ol
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
The efficient synthesis of sterically hindered amino alcohols like 1-(Diethylamino)-2-methylpropan-2-ol is a foundational step for its broader application. Current synthetic strategies for analogous compounds often involve multi-step processes that may suffer from limitations in yield and selectivity. Future research is poised to focus on developing more streamlined and efficient synthetic routes.
Key research avenues include:
Catalytic Asymmetric Synthesis: Development of novel catalytic systems for the enantioselective synthesis of chiral amino alcohols is a major goal in organic chemistry. westlake.edu.cn Future work could focus on asymmetric routes to chiral analogues of this compound, potentially through the catalytic asymmetric aminohydroxylation of corresponding alkenes or the reductive coupling of ketones and imines. chemrxiv.orgacs.org
Flow Chemistry and Process Optimization: Implementing continuous flow technologies could offer significant advantages over traditional batch synthesis. Flow reactors can enable better control over reaction parameters, improve safety, and facilitate scalable production with higher purity.
Biocatalytic Routes: The use of engineered enzymes, such as amine dehydrogenases or transaminases, presents a green and highly selective alternative for synthesizing complex amino alcohols. researchgate.net Research into enzymes capable of accommodating the bulky structure of this compound could lead to highly efficient and environmentally benign production methods.
A comparative table of potential synthetic strategies is presented below, highlighting areas for future improvement.
| Synthetic Strategy | Current Potential Limitations | Future Research Focus |
| Grignard reaction with amino ketones | Stoichiometric reagents, limited stereocontrol | Development of catalytic, enantioselective versions |
| Ring-opening of epoxides | Regioselectivity issues, harsh conditions | Use of novel catalysts for milder, more selective openings |
| Reductive Amination | Multi-step process, potential for side products | One-pot tandem reactions, advanced hydrogenation catalysts |
| Biocatalysis | Substrate scope limitations | Enzyme engineering and directed evolution for improved activity |
Rational Design of Next-Generation Catalytic Systems
The structural motifs within this compound—a tertiary amine and a tertiary alcohol—make it an intriguing candidate for applications in catalysis, particularly as a ligand for metal-catalyzed reactions or as an organocatalyst itself.
Future research should be directed towards:
Chiral Ligand Development: If synthesized in an enantiomerically pure form, this amino alcohol could serve as a chiral ligand in asymmetric catalysis. Its steric bulk could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or Michael additions. researchgate.net
Organocatalysis: Simple amino alcohols have demonstrated effectiveness as organocatalysts. researchgate.net The combination of a Lewis basic nitrogen and a hydrogen-bond-donating hydroxyl group could facilitate a range of transformations. Investigating its efficacy in reactions like asymmetric aldol (B89426) or Michael reactions is a promising avenue.
Metal-Organic Frameworks (MOFs): Incorporating this compound as a functional strut within a MOF could create catalytic materials with well-defined active sites, leveraging both the Lewis basicity of the amine and the potential coordination site of the alcohol.
Integration into Advanced Materials Science Platforms
The functional groups of this compound offer handles for its incorporation into polymeric structures and other advanced materials, imparting unique properties.
Emerging research opportunities include:
Functional Polymers: Tertiary amino alcohols can be used as initiators or monomers in ring-opening polymerizations to create functional polyesters and polycarbonates. researchgate.net The tertiary amine moiety could introduce pH-responsiveness, making the resulting polymers suitable for applications in drug delivery or smart coatings. The sterically hindered nature of the compound would likely influence the polymer's thermal properties, such as its glass transition temperature.
Polyurethane Synthesis: As a chain extender or cross-linking agent in polyurethane synthesis, its bulky structure could enhance the thermal stability and mechanical properties of the final material.
Surface Modification: The compound could be used to functionalize surfaces, such as silica (B1680970) or metal oxides. The amino group provides a strong anchoring point, and the hydroxyl group can be further modified. Such functionalized surfaces could find use in chromatography, sensing, or as heterogeneous catalyst supports.
The table below outlines hypothetical properties of a polymer derived from this amino alcohol compared to a simpler analogue.
| Property | Polymer with this compound | Polymer with 2-(Diethylamino)ethanol |
| pH-Responsiveness | Expected | Yes |
| Glass Transition (Tg) | Potentially Higher (due to steric hindrance) | Lower |
| Thermal Stability | Potentially Enhanced | Standard |
| Solubility | Tunable, likely higher in organic solvents | Tunable |
Application in Interdisciplinary Chemical Research
The unique structure of this compound suggests its potential utility in various interdisciplinary fields beyond traditional synthesis and materials science.
Potential areas for exploration are:
Pharmaceutical Scaffolding: Amino alcohol backbones are prevalent in a vast number of biologically active compounds and approved drugs. acs.org The specific steric and electronic properties of this compound could be exploited as a scaffold for the synthesis of new chemical entities with potential therapeutic applications.
Corrosion Inhibition: Amines and amino alcohols are widely used as corrosion inhibitors for metals in acidic environments. Future studies could evaluate the efficacy of this compound in protecting various metals and alloys, a role in which related compounds have shown promise.
CO2 Capture: Aqueous amine solutions are used to capture carbon dioxide from industrial flue gases. While simple amines are well-studied, research into sterically hindered amines has shown potential for more favorable binding and regeneration energetics. nih.gov Investigating the reaction thermodynamics and kinetics between CO2 and this compound could reveal its potential in this important environmental application.
Theoretical Advancements in Predicting Reactivity and Selectivity
Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental research. Applying theoretical models to this compound can accelerate the discovery of its applications.
Future theoretical studies should focus on:
Conformational Analysis: Understanding the stable conformations of the molecule is crucial for predicting its role as a chiral ligand or organocatalyst.
Reaction Mechanism Modeling: Using Density Functional Theory (DFT), researchers can model the transition states of potential catalytic cycles involving this molecule. nih.gov This can provide insights into its potential efficacy and stereoselectivity, guiding the rational design of experiments and saving significant laboratory effort. mit.edu
Predicting Physicochemical Properties: Computational models can predict key properties relevant to its application in materials science, such as its pKa, dipole moment, and interaction energies with surfaces or other monomers. This data is invaluable for designing new materials with targeted characteristics.
The following table lists key parameters that could be investigated through computational modeling to guide experimental work.
| Parameter to Investigate | Computational Method | Potential Application Guided |
| Transition State Energies | Density Functional Theory (DFT) | Catalysis, Synthesis Optimization |
| Non-covalent Interactions | Molecular Dynamics (MD) | Ligand Design, Polymer Assembly |
| pKa and Basicity | Ab initio calculations with solvation models | CO2 Capture, pH-Responsive Materials |
| Bond Dissociation Energies | DFT, Coupled Cluster methods | Stability and Degradation Pathways |
Q & A
Q. What are the key physicochemical properties of 1-(Diethylamino)-2-methylpropan-2-ol, and how do they influence experimental design?
The compound is a colorless liquid with a density of 0.889 g/mL at 25°C, a boiling point of 55–59°C at 13 mmHg, and a flash point of 92°F (33.3°C). These properties necessitate careful handling in well-ventilated environments and the use of explosion-proof equipment during high-temperature reactions. Its low boiling point under reduced pressure suggests suitability for purification via vacuum distillation. Researchers should also account for its hygroscopicity and compatibility with common solvents when designing storage protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Personal protective equipment (PPE) must include NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. In case of inhalation exposure, move the affected individual to fresh air and monitor respiratory function; artificial respiration may be required. Contaminated clothing must be washed before reuse. The compound’s flammability (flash point: 73.9°C) mandates storage away from ignition sources and the use of inert atmospheres during reactions .
Q. How is this compound typically synthesized, and what are common intermediates?
While direct synthesis routes are not detailed in the evidence, analogous compounds like 1-amino-3-chloro-2-propanol hydrochloride are synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, 2,3-dibromopropanol reacts with potassium phthalimide to yield intermediates, followed by deprotection and functionalization. Researchers should explore similar strategies, prioritizing steric effects due to the compound’s branched structure .
Advanced Research Questions
Q. What methodologies are recommended for analyzing impurities in this compound, and how are acceptance criteria established?
Impurity profiling requires high-performance liquid chromatography (HPLC) with UV detection, referencing pharmacopeial standards (e.g., USP). For example, related aminochloropropanes and byproducts like 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol should be monitored. Acceptance criteria align with ICH guidelines, typically limiting unspecified impurities to ≤0.10% and total impurities to ≤0.5%. Method validation must include specificity, linearity, and robustness testing .
Q. How does the steric hindrance of this compound influence its reactivity in nucleophilic reactions?
The tertiary amine and methyl groups create significant steric hindrance, reducing nucleophilicity. Kinetic studies using substrates like alkyl halides or carbonyl compounds can quantify this effect. For instance, compare reaction rates with less hindered analogs (e.g., isopropanolamine) under identical conditions. Computational modeling (DFT) may further elucidate electronic and steric contributions to reactivity .
Q. What strategies address contradictions in reported stability data for this compound under varying pH and temperature conditions?
Conduct accelerated stability studies (40°C/75% RH) over 6–12 months, monitoring degradation via GC-MS or NMR. Conflicting data may arise from impurities catalyzing decomposition; thus, pre-purification (e.g., column chromatography) is critical. Buffer systems (pH 4–9) can identify pH-sensitive degradation pathways. Cross-validate findings with thermal analysis (DSC/TGA) to correlate stability with thermal behavior .
Q. How is this compound utilized in asymmetric synthesis, and what chiral resolution techniques apply?
The compound’s branched structure makes it a candidate for chiral auxiliaries or ligands in catalysis. For resolution, use chiral HPLC columns (e.g., Chiralpak AD-H) or derivatize with enantiopure reagents (e.g., Mosher’s acid). X-ray crystallography of diastereomeric salts can confirm absolute configuration. Applications in β-blocker synthesis (e.g., bevantolol analogs) highlight its pharmaceutical relevance .
Methodological Notes
- Data Interpretation : Cross-reference physicochemical data (e.g., molar mass: 159.27 g/mol) with computational tools like PubChem or EPA DSSTox to resolve discrepancies .
- Safety Compliance : Align PPE and handling protocols with OSHA and ECHA guidelines, particularly for flammability and respiratory hazards .
- Advanced Techniques : Employ QSPR models or neural networks (as in CC-DPS services) for predictive stability and reactivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
